An In-depth Technical Guide to Methyl 3-chloro-4-methoxybenzoate (CAS: 37908-98-8)
An In-depth Technical Guide to Methyl 3-chloro-4-methoxybenzoate (CAS: 37908-98-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-4-methoxybenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its structural features, including a chloro group and a methoxy group on the benzene ring, make it a versatile intermediate for the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications in drug discovery, with a focus on its relevance as a scaffold for kinase inhibitors.
Chemical and Physical Properties
Methyl 3-chloro-4-methoxybenzoate is a solid at room temperature.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 37908-98-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₉ClO₃ | [1][3][4] |
| Molecular Weight | 200.62 g/mol | [1][3][4] |
| Appearance | Solid | [1] |
| IUPAC Name | methyl 3-chloro-4-methoxybenzoate | [1] |
| Synonyms | 3-Chloro-4-methoxybenzoic acid methyl ester, Methyl 3-chloro-p-anisate | [4] |
| Storage Temperature | Room temperature, sealed in a dry environment | [1] |
Synthesis
A common and efficient method for the synthesis of Methyl 3-chloro-4-methoxybenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-methoxybenzoic acid, using methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
3-chloro-4-methoxybenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methoxybenzoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-chloro-4-methoxybenzoate.
-
The crude product can be further purified by recrystallization or column chromatography.[3][9]
Purification
Recrystallization is a common technique for purifying solid organic compounds.
Experimental Protocol: Recrystallization
Materials:
-
Crude Methyl 3-chloro-4-methoxybenzoate
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize yield, the flask can be placed in an ice bath after initial crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Spectral Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | Ar-H |
| ~7.8 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ (methoxy) |
| ~3.9 | s | 3H | -OCH₃ (ester) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~158 | Ar-C-OCH₃ |
| ~132 | Ar-C |
| ~129 | Ar-C |
| ~123 | Ar-C-Cl |
| ~122 | Ar-C |
| ~111 | Ar-C |
| ~56 | -OCH₃ (methoxy) |
| ~52 | -OCH₃ (ester) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretch (aromatic and methyl) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250, ~1050 | C-O stretch (ester and ether) |
| ~800-600 | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 200/202 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 169/171 | [M - OCH₃]⁺ |
| 141/143 | [M - COOCH₃]⁺ |
Applications in Drug Development
Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry. The presence of the chloro and methoxy groups on Methyl 3-chloro-4-methoxybenzoate provides handles for further synthetic modifications, making it a valuable starting material for the synthesis of biologically active molecules.[7][10][11][12]
Role as an Intermediate for Kinase Inhibitors
Derivatives of substituted benzoic acids have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[1][2][13][14] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the development of numerous cancers.[2][13] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are an important class of anti-cancer therapeutics.[1][2][13][14] The scaffold of Methyl 3-chloro-4-methoxybenzoate can be elaborated through various chemical reactions to generate compounds that can fit into the ATP-binding pocket of EGFR and disrupt its function.
Safety Information
Methyl 3-chloro-4-methoxybenzoate is classified as a warning substance.[1] It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.
Conclusion
Methyl 3-chloro-4-methoxybenzoate is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its straightforward synthesis via Fischer esterification and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents, including kinase inhibitors targeting pathways such as EGFR. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers in the field of drug discovery and development.
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. epfl.ch [epfl.ch]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 12. srinichem.com [srinichem.com]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
